molecular formula C9H7NO4S B3165788 2-Oxo-2h-chromene-6-sulfonamide CAS No. 90322-59-1

2-Oxo-2h-chromene-6-sulfonamide

Cat. No.: B3165788
CAS No.: 90322-59-1
M. Wt: 225.22 g/mol
InChI Key: GMLWMUHTXAGMLN-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-6-sulfonamide is a compound belonging to the chromene family, characterized by a chromene core structure with a sulfonamide group at the 6th position. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-Oxo-2h-chromene-6-sulfonamide are α-amylase , α-glycosidase , and PPAR-γ . These enzymes play crucial roles in carbohydrate metabolism and insulin sensitivity, making them important targets for anti-diabetic drugs .

Mode of Action

This compound interacts with its targets through inhibitory actions . It exhibits inhibitory percentage values higher than 93% at 100 μg mL−1 against α-amylase . Additionally, it shows potency against the α-glucosidase enzyme . Moreover, it exhibits potential PPAR-γ activity . These interactions result in decreased carbohydrate digestion and improved insulin sensitivity .

Biochemical Pathways

The compound affects the carbohydrate digestion pathway by inhibiting α-amylase and α-glycosidase . This results in a decrease in the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia . Additionally, by activating PPAR-γ, it enhances insulin sensitivity and glucose metabolism .

Pharmacokinetics

The in silico ADMET prediction indicates that this compound has an acceptable range of oral bioavailability . This suggests that the compound can be effectively absorbed in the gastrointestinal tract and reach systemic circulation .

Result of Action

The molecular and cellular effects of this compound’s action include reduced postprandial hyperglycemia and improved insulin sensitivity and glucose metabolism . These effects contribute to its potential anti-diabetic activity .

Biochemical Analysis

Biochemical Properties

2-Oxo-2h-chromene-6-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . The inhibition of these enzymes helps in reducing blood glucose levels, making this compound a potential antidiabetic agent. Additionally, this compound interacts with peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism . The interaction with PPAR-γ enhances insulin sensitivity and promotes glucose uptake in cells.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In pancreatic β-cells, it enhances insulin secretion, thereby improving glucose homeostasis . In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes, which is crucial for maintaining lipid balance . Furthermore, this compound influences cell signaling pathways, such as the insulin signaling pathway, by modulating the activity of key proteins involved in these pathways . It also affects gene expression by upregulating genes associated with glucose metabolism and downregulating genes involved in inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of α-amylase and α-glucosidase, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, leading to reduced blood glucose levels. Additionally, this compound activates PPAR-γ by binding to its ligand-binding domain . This activation promotes the transcription of genes involved in glucose and lipid metabolism, enhancing insulin sensitivity and glucose uptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on α-amylase and α-glucosidase, as well as its activation of PPAR-γ . Prolonged exposure to high concentrations of the compound may lead to cellular toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces blood glucose levels and improves insulin sensitivity without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to glucose and lipid metabolism. It interacts with enzymes such as α-amylase and α-glucosidase, inhibiting their activity and reducing the breakdown of carbohydrates into glucose . Additionally, the compound activates PPAR-γ, which regulates the expression of genes involved in glucose uptake, lipid storage, and insulin sensitivity . These interactions contribute to the overall metabolic effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, which help in its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues depend on the expression levels of these transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it binds to nuclear receptors such as PPAR-γ . This subcellular localization is crucial for the compound’s ability to modulate gene expression and regulate cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-chromene-6-sulfonamide typically involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst . Another method involves the reaction of coumarin with chlorosulfonic acid to yield coumarin sulfonyl chloride, which is then reacted with various amines in the presence of potassium carbonate under solvent-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromene core can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield various sulfonamide derivatives, while oxidation and reduction reactions modify the chromene core structure.

Scientific Research Applications

Comparison with Similar Compounds

2-Oxo-2H-chromene-6-sulfonamide can be compared with other chromene derivatives and sulfonamide compounds:

This compound’s unique structure and diverse biological activities make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLWMUHTXAGMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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